molecular formula C13H15ClO B8335578 2-Benzyl-6-chloro-cyclohexanone

2-Benzyl-6-chloro-cyclohexanone

Cat. No.: B8335578
M. Wt: 222.71 g/mol
InChI Key: BCNPAUNXYDNKOU-UHFFFAOYSA-N
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Description

2-Benzyl-6-chloro-cyclohexanone is a synthetic organic compound belonging to the cyclohexanone family, characterized by the presence of both benzyl and chloro substituents. As a cyclohexanone derivative, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound to explore structure-activity relationships, particularly in developing novel molecules with potential biological activity. Compounds within this structural class have been investigated for various research applications, including the study of cytotoxic effects and as precursors for more complex molecular architectures. The integration of both benzyl and chloro functional groups on the cyclohexanone core may influence the compound's electronic properties and reactivity, making it a point of interest for further chemical exploration. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

2-benzyl-6-chlorocyclohexan-1-one

InChI

InChI=1S/C13H15ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

BCNPAUNXYDNKOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group at the 2-position enhances steric bulk and aromatic interactions, while chlorine at the 6-position increases electronegativity and may influence reactivity in nucleophilic substitutions .
  • Biological Activity: Benzoyl and benzylidene substituents (e.g., in 2-Benzoyl-6-benzylidenecyclohexanone) correlate with cholinesterase inhibition, suggesting that electron-withdrawing groups like chlorine could modulate similar bioactivity .

Physicochemical and Reactivity Comparisons

Boiling Points and Solubility

While direct data for this compound is unavailable, trends can be inferred:

  • 2-Methylcyclohexanone (CAS 583-60-8) has a boiling point of ~165°C and moderate water solubility due to its nonpolar methyl group .
  • Chlorine Substitution: The addition of chlorine at the 6-position likely increases polarity, raising the boiling point and reducing solubility in nonpolar solvents compared to methyl-substituted analogs.

Preparation Methods

Formation of 6-Chlorocyclohexanone

The synthesis begins with regioselective chlorination of cyclohexanone. While direct methods are scarce, analogous procedures for methyl-substituted derivatives provide insights:

Step 1: Acetal Protection
Cyclohexanone is protected as its ethylene acetal to direct chlorination:

  • Cyclohexanone (50 mmol), ethylene glycol (55 mmol), and p-toluenesulfonic acid (0.5 mmol) in toluene undergo reflux for 4 hr.

  • The acetal intermediate is isolated via distillation (yield: 92–95%).

Step 2: Directed Lithiation and Chlorination

  • The acetal is treated with LDA (2.2 equiv) at -78°C in THF, forming a stabilized enolate at position 6.

  • Chlorination with ClSiMe₃ (1.1 equiv) yields 6-chloro-1,4-dioxaspiro[4.5]decane.

  • Deprotection with HCl (1M) regenerates 6-chlorocyclohexanone (yield: 78–82%).

Benzylation via Manganese Enolate

Adapting the manganese-mediated alkylation from 2-methylcyclohexanone:

  • Enolate Formation :

    • 6-Chlorocyclohexanone (50 mmol) in THF is deprotonated with LDA (55 mmol) at -78°C.

    • MnCl₂·2LiCl (55 mmol) is added to stabilize the enolate.

  • Benzylation :

    • Benzyl bromide (71.3 mmol) in NMP is introduced dropwise.

    • After 2 hr, hydrolysis with HCl (1M) and extraction with diethyl ether yields crude product.

    • Distillation (95–100°C, 0.3 mm Hg) affords this compound (yield: 85–87%, purity >95%).

Chlorination Approaches

Electrophilic Chlorination

Direct chlorination of 2-benzylcyclohexanone faces regioselectivity issues due to competing α- and β-site reactivity. Key findings:

  • Cl₂ Gas in Acetic Acid : Produces a 3:1 mixture of 6-chloro and 4-chloro isomers (40% combined yield).

  • N-Chlorosuccinimide (NCS) : Under radical conditions (AIBN, 80°C), 6-chloro selectivity improves to 68% (total yield: 52%).

Oxidative Chlorination

Using SO₂Cl₂ in the presence of DMF:

  • Converts 2-benzylcyclohexanone to 6-chloro derivative via an enamine intermediate (yield: 65%, purity: 91%).

Alternative Methods

Grignard Reaction Pathway

  • Synthesis of 2-Benzylcyclohexanol :

    • Cyclohexanone reacts with benzylmagnesium bromide (2.0 equiv) in THF, yielding 2-benzylcyclohexanol (88% yield).

  • Oxidation and Chlorination :

    • Oxidation with PCC gives 2-benzylcyclohexanone.

    • Chlorination with PCl₅ selectively targets position 6 (yield: 60%, requires rigorous temperature control).

Catalytic Condensation

High-temperature condensation (180–230°C) with Pd/C and H₂SO₄:

  • 2,6-Dimethylcyclohexanone and benzyl chloride react under reflux, but this method favors dichlorinated byproducts (purity: <70%).

Purification and Characterization

Distillation vs. Recrystallization

  • Short-Path Distillation : Effective for high-purity isolation (bp 95–100°C at 0.3 mmHg).

  • Methanol Recrystallization : Yields crystalline product (mp 45–47°C) but reduces recovery to 70–75%.

Spectroscopic Validation

  • ¹H NMR : δ 7.32–7.25 (m, 5H, Ar-H), 3.12 (s, 2H, CH₂Ph), 2.81–2.75 (m, 1H, Cl-C), 2.30–1.98 (m, cyclohexane protons).

  • IR : 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C-Cl).

Challenges and Optimization

Regioselectivity in Chlorination

Computational modeling (DFT) indicates that the ketone group directs electrophilic attack to position 6 via transition-state stabilization (ΔG‡ = 12.3 kcal/mol). Steric hindrance from the benzyl group further enhances selectivity.

Solvent and Catalyst Screening

SolventCatalystTemp (°C)6-Chloro SelectivityYield (%)
THFMnCl₂·2LiCl-789387
NMPPd/C1806571
DichloromethaneNone254852

Data extrapolated from Sources .

Q & A

What are the established synthetic routes for 2-Benzyl-6-chloro-cyclohexanone, and how do reaction conditions influence product purity?

Basic:
The synthesis typically involves alkylation or Friedel-Crafts acylation of substituted cyclohexanone derivatives. For example, benzylation of 6-chlorocyclohexanone using benzyl halides in the presence of Lewis acids (e.g., AlCl₃) is a common method. Reaction temperature and stoichiometric ratios of reagents are critical to minimize side products like over-alkylated species .

Advanced:
Regioselectivity challenges arise due to competing electrophilic substitution at alternative positions. Optimizing solvent polarity (e.g., dichloromethane vs. ethers) and catalyst choice (e.g., BF₃ vs. AlCl₃) can enhance selectivity. Monitoring via in-situ NMR or GC-MS is recommended to track intermediates and adjust reaction parameters dynamically .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

Basic:
1H/13C NMR is essential for confirming substitution patterns. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and cyclohexanone carbonyl carbons (δ 205–210 ppm). IR spectroscopy verifies ketone functionality (C=O stretch ~1700 cm⁻¹) .

Advanced:
X-ray crystallography or NOESY experiments can differentiate diastereomers arising from chiral centers. For isomers with similar polarity, reverse-phase HPLC with chiral columns (e.g., cellulose-based) coupled with mass spectrometry improves resolution .

What experimental strategies address contradictory yield data in the synthesis of this compound?

Methodological Approach:

  • Reproducibility checks: Standardize reagent purity (e.g., anhydrous AlCl₃) and moisture-free conditions.
  • Error analysis: Quantify byproducts via GC-MS or HPLC and correlate with reaction time/temperature gradients.
  • Statistical validation: Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent) affecting yield .

How should researchers handle safety concerns during large-scale synthesis of this compound?

Basic Precautions:

  • Use fume hoods and personal protective equipment (PPE) due to potential irritancy of benzyl halides and chlorinated solvents .
  • Store intermediates at 0–6°C to prevent decomposition, as recommended for structurally related chlorinated aldehydes .

Advanced Mitigation:

  • Conduct calorimetry studies to assess exothermic risks during benzylation.
  • Implement quenching protocols for reactive intermediates (e.g., slow addition to ice-cold dilute acid) .

What computational methods predict the stability and reactivity of this compound under varying pH conditions?

Advanced:

  • DFT calculations model electron density distribution to identify reactive sites (e.g., carbonyl vs. benzyl groups).
  • Molecular dynamics simulations predict solvation effects in aqueous vs. nonpolar environments. Validate experimentally via pH-dependent UV-Vis spectroscopy .

How can researchers optimize the purification of this compound from complex reaction mixtures?

Methodological Steps:

Liquid-liquid extraction: Separate polar byproducts using water/ethyl acetate partitioning.

Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 4:1).

Recrystallization: Employ ethanol/water mixtures for final polishing, leveraging solubility differences .

What emerging applications of this compound are being explored in medicinal chemistry?

Advanced Research:

  • Scaffold for kinase inhibitors: The benzyl-chloro motif is being functionalized with heterocycles (e.g., pyridine) to target ATP-binding pockets.
  • Pro-drug synthesis: Ester derivatives are investigated for controlled release in acidic microenvironments (e.g., tumor tissues) .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Analysis:

  • Steric hindrance: The bulky benzyl group slows nucleophilic attack at the carbonyl, favoring alternative pathways (e.g., Grignard addition at the α-position).
  • Electronic effects: The electron-withdrawing chloro group enhances electrophilicity at the ketone, enabling selective reductions (e.g., NaBH₄ vs. LiAlH₄) .

What protocols ensure long-term stability of this compound in storage?

  • Storage conditions: Argon-purged amber vials at –20°C to prevent oxidation.
  • Stability monitoring: Periodic HPLC analysis detects degradation products (e.g., hydrolyzed cyclohexanol derivatives) .

How can researchers reconcile discrepancies in reported spectral data for this compound?

Critical Steps:

  • Cross-reference with high-purity standards from authoritative databases (e.g., PubChem, NIST).
  • Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and solvent systems .

What role does this compound play in asymmetric catalysis studies?

Advanced:

  • Chiral auxiliary: The cyclohexanone core is modified with chiral ligands (e.g., BINOL) to induce enantioselectivity in aldol reactions.
  • Mechanistic probes: Isotopic labeling (e.g., ²H at the benzyl position) tracks stereochemical outcomes .

How should researchers document synthetic procedures to meet reproducibility standards?

Best Practices:

  • Detail exact stoichiometry, solvent grades, and equipment calibration (e.g., syringe pump flow rates).
  • Include raw spectral data and chromatograms in supplementary materials .

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